molecular formula C15H19NO3 B7515431 N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide

N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide

Cat. No. B7515431
M. Wt: 261.32 g/mol
InChI Key: NIJKXOXKGQBCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide, also known as DHCMT, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide is not fully understood, but it is believed to act by modulating various signaling pathways in cells. It has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. These mechanisms of action may contribute to the therapeutic effects of N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has been found to have various biochemical and physiological effects in scientific research studies. It has been found to reduce oxidative stress, inflammation, and cell proliferation. N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has also been found to improve cognitive function and protect neurons from oxidative stress. These effects may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal studies. However, there are also limitations to using N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide in laboratory experiments. Its mechanism of action is not fully understood, and its efficacy in humans has not been established.

Future Directions

There are several future directions for research on N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy in animal models of various diseases. Clinical trials are also needed to establish its safety and efficacy in humans. Additionally, the development of more potent and selective analogs of N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide may lead to improved therapeutic agents.
Conclusion:
In conclusion, N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. It has been found to have beneficial effects on oxidative stress, inflammation, and cell proliferation. However, more research is needed to fully understand its mechanism of action and establish its efficacy in humans. The development of more potent and selective analogs of N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide may lead to improved therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide involves the reaction of 3,4-dihydro-2H-chromen-3-ylmethylamine with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with oxolane-2-carboxamide to yield N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide. The purity of the compound can be improved using various purification methods such as recrystallization and column chromatography.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has been studied for its potential therapeutic effects in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide has been found to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-15(14-6-3-7-18-14)16-9-11-8-12-4-1-2-5-13(12)19-10-11/h1-2,4-5,11,14H,3,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJKXOXKGQBCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-2H-chromen-3-ylmethyl)oxolane-2-carboxamide

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